2-(3-(Hydroxymethyl)piperidin-1-yl)nicotinonitrile

Descripción general

Descripción

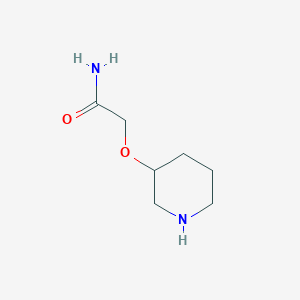

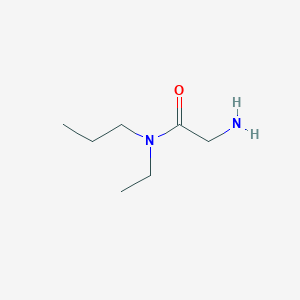

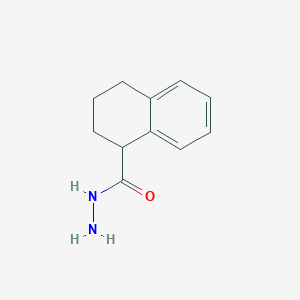

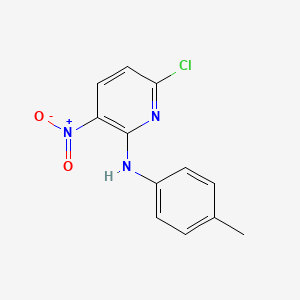

2-(3-(Hydroxymethyl)piperidin-1-yl)nicotinonitrile is a chemical compound with the molecular formula C12H15N3O . It has a molecular weight of 217.27 g/mol . The compound is also known by other names such as 2-[3-(hydroxymethyl)piperidin-1-yl]pyridine-4-carbonitrile and 3-Hydroxymethyl-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl-4’-carbonitrile .

Molecular Structure Analysis

The molecular structure of 2-(3-(Hydroxymethyl)piperidin-1-yl)nicotinonitrile can be represented by the InChI string: InChI=1S/C12H15N3O/c13-7-10-3-4-14-12(6-10)15-5-1-2-11(8-15)9-16/h3-4,6,11,16H,1-2,5,8-9H2 . The Canonical SMILES representation is: C1CC(CN(C1)C2=NC=CC(=C2)C#N)CO .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(3-(Hydroxymethyl)piperidin-1-yl)nicotinonitrile include a molecular weight of 217.27 g/mol, a XLogP3-AA value of 1.1, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, a rotatable bond count of 2, an exact mass of 217.121512110 g/mol, a monoisotopic mass of 217.121512110 g/mol, a topological polar surface area of 60.2 Ų, a heavy atom count of 16, a complexity of 273, and a covalently-bonded unit count of 1 .

Aplicaciones Científicas De Investigación

Functionalization of Nitrogen-Adjacent Bonds

The functionalization of sp(3) C-H bonds adjacent to a nitrogen atom has been observed in piperidine derivatives, leading to the formation of various cis-2,3-diacetoxylated piperidines. This process involves PhI(OAc)2 mediated selective functionalization and is crucial for the synthesis of alpha-amino nitriles through oxidative coupling of amines with malononitrile (Shu et al., 2009).

Synthesis of Organic Nitrates

N-Nicotinoyltris(hydroxymethy)aminomethane trinitrate hydronitrate, an analog of N-nicotinoylethanolamine nitrate, has been synthesized through O-nitration of the corresponding triol with concentrated HNO3. This compound is structurally analogous to the active principle of the antianginal drug nicorandil and its structure has been confirmed by X-ray structural analysis (Korolev et al., 1997).

Primitive Earth Synthesis

On primitive Earth, nicotinonitrile derivatives such as 2-cyanopyridine and 4-cyanopyridine were synthesized through the action of electric discharges on ethylene and ammonia, leading to the formation of pyridine and hydrogen cyanide, which then reacted to form cyanopyridines. These derivatives could hydrolyze in primitive oceans to form nicotinamide and nicotinic acid (Friedmann et al., 1971).

Domino Reaction Strategy for Fluorophore-Based Derivatives

A multicomponent domino reaction strategy has been employed to synthesize a new class of poly-functionalized innovative nicotinonitriles incorporating pyrene and/or fluorene moieties. This approach allows for easy experimental workup, affords substrate diversity, and operates under metal-free conditions. The synthesized derivatives exhibit strong blue-green fluorescence emission, making them potentially useful in materials science (Hussein et al., 2019).

Crystal Structure Analysis

Studies on the crystal structure of nicotinonitrile derivatives reveal non-planar independent molecules with specific dihedral angles, methoxy group orientations, and weak intramolecular interactions. These structural insights are crucial for understanding the chemical properties and potential applications of these compounds (Chantrapromma et al., 2009).

Direcciones Futuras

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 2-(3-(Hydroxymethyl)piperidin-1-yl)nicotinonitrile, is an important task of modern organic chemistry . Future research may focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .

Propiedades

IUPAC Name |

2-[3-(hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c13-7-11-4-1-5-14-12(11)15-6-2-3-10(8-15)9-16/h1,4-5,10,16H,2-3,6,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTDJVEPGGVSDRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=C(C=CC=N2)C#N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90655987 | |

| Record name | 2-[3-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile | |

CAS RN |

939986-69-3 | |

| Record name | 2-[3-(Hydroxymethyl)-1-piperidinyl]-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939986-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[3-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(6-Chloropyridazin-3-YL)piperidin-2-YL]ethanol](/img/structure/B1498024.png)

![Methyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate](/img/structure/B1498042.png)